molecular formula C9H9N3O2S2 B1682510 Sulfathiazole CAS No. 72-14-0

Sulfathiazole

Cat. No. B1682510
CAS RN: 72-14-0
M. Wt: 255.3 g/mol
InChI Key: JNMRHUJNCSQMMB-UHFFFAOYSA-N
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Description

Sulfathiazole is a short-acting sulfonamide with properties similar to those of sulfamethoxazole . It is now rarely used systemically due to its toxicity . Sulfathiazole is used with other sulfonamides, usually sulfabenzamide and sulfacetamide, in preparations for the topical treatment of vaginal infections .


Synthesis Analysis

Sulfathiazole derivatives have been synthesized with 94% and 72-81% yields . The synthetic modifications of sulfathiazole derivatives have become an interesting approach to enhance their biological properties in line with their applications . One co-crystal and one salt of an antibacterial drug sulfathiazole with 4-aminobenzamide and 2,4-dinitrobenzoic acid have been synthesized .


Molecular Structure Analysis

A set of 96 crystal structures containing sulfathiazole (SLFZ) is presented, comprising 52 new crystal structures and 39 structures retrieved from the Cambridge Structural Database . The set comprises five polymorphs, 59 co-crystals, 29 salts, and three other structures .


Chemical Reactions Analysis

Sulfathiazole has been involved in diazotized coupling reactions with aniline . New co-crystal and salt forms of sulfathiazole with carboxylic acid and amide have been synthesized .


Physical And Chemical Properties Analysis

Sulfathiazole has a molecular formula of C9H9N3O2S2 and a molecular weight of 255.32 . It is a short-acting sulfa drug and used to be a common oral and topical antimicrobial until less toxic alternatives were discovered .

Scientific Research Applications

Nanocarrier Design for Drug Solubility

Sulfathiazole, an antimicrobial sulfonamide, has been studied for its solubility enhancement when combined with montmorillonite, a biocompatible clay. This research explored the interaction between sulfathiazole and the clay mineral, revealing a 220% increase in drug solubility. This improvement is attributed to the effective adsorption of sulfathiazole in the clay interlayer space, demonstrating the potential of using natural clays as nanocarriers to enhance the biopharmaceutical profile of drugs like sulfathiazole (Moreno-Domínguez et al., 2023).

Metal Complex Formation for Antibacterial Activity

Sulfathiazole has been studied for its ability to form metal complexes, such as with Mn(II) and Co(II), enhancing its antibacterial properties. These complexes have shown effective binding with bacterial species like E. coli and S. aureus, as confirmed through molecular docking studies. The research indicates that such complexes can potentially inhibit these bacterial species, underlining the versatility of sulfathiazole in forming biologically active metal complexes (Otuokere et al., 2019; Edozie et al., 2020).

Polymorph Control in Drug Formulation

The control of sulfathiazole polymorphs using supercritical CO2 has been investigated. This research offers an efficient method for isolating different polymorphs of sulfathiazole, crucial in drug development for optimizing its physical and chemical properties. The study demonstrates the versatility of supercritical fluid technology in drug formulation (Kordikowski et al., 2001).

Environmental Impact Studies

Sulfathiazole's environmental impact, especially in aquatic ecosystems, has been a subject of research. Studies have evaluated its stability and uptake in macroalgae and its disruptive effects on the developmental process of aquatic organisms. These studies are crucial for understanding the ecological risks associated with sulfathiazole, particularly in aquaculture and environmental pollution contexts (Leston et al., 2014; Park & Kwak, 2018).

Novel Derivative Development for Disease Treatment

Research on sulfathiazole derivatives has focused on developing potential drug candidates for treating conditions like methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant tuberculosis (MDR-TB). By creating and screening novel derivatives, researchers aim to find more effective treatments for these challenging bacterial infections (Nagendran et al., 2022).

Clinical Applications in Topical Treatments

Sulfathiazole, particularly its silver compound, has been used in topical treatments for conditions like burn wounds and diabetic foot syndrome. The studies have demonstrated its efficacy in wound healing and infection control, showcasing its clinical relevance in topical therapeutic applications (Wyrzykowska, 2022; Kalinichenko et al., 2022).

Safety And Hazards

Sulfathiazole can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful to aquatic life with long-lasting effects .

Future Directions

The extensive solid-form landscape of sulfathiazole provides a challenge for systematic geometrical comparison of crystal structures . This could be a future direction for research in this area .

properties

IUPAC Name

4-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide
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InChI

InChI=1S/C9H9N3O2S2/c10-7-1-3-8(4-2-7)16(13,14)12-9-11-5-6-15-9/h1-6H,10H2,(H,11,12)
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InChI Key

JNMRHUJNCSQMMB-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=CS2
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Molecular Formula

C9H9N3O2S2
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Related CAS

144-74-1 (mono-hydrochloride salt)
Record name Sulfathiazole [USP:INN:BAN]
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DSSTOX Substance ID

DTXSID8026068
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Molecular Weight

255.3 g/mol
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Physical Description

Sulfathiazole is a white crystalline powder. Is dimorphous: form I is consists of prismatic rods and form II of six-sided plates and prisms. Insoluble in water and soluble in dil aqueous acid and aqueous base., White solid; [HSDB], Solid
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Solubility

Insoluble (<1 mg/ml at 70 °F) (NTP, 1992), Amorphous powder. Practically insol in water /Polymer with formaldehyde/, Soly at 26 °C (mg/100 mL): water 60 (pH 6.03); alcohol 525. Sol in acetone, dil mineral acids, KOH and NaOH solns, ammonia water. Sparingly soluble in ethanol. Practically insoluble in chloroform, ether., Slightly soluble in dimethyl sulfoxide., In water, 373 mg/L at 25 °C
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Mechanism of Action

Sulfonamides are usually bacteriostatic in action. Sulfonamides interfere with the utilization of p-aminobenzoic acid (PABA) in the biosynthesis of tetrahydrofolic acid (the reduced form of folic acid) cofactors in susceptible bacteria. Sulfonamides are structural analogs of PABA and appear to interfere with PABA utilization by competitively inhibiting the enzyme dihydropteroate synthase, which catalyzes the formation of dihydropteroic acid (a precursor of tetrahydrofolic acid) from PABA and pteridine; however, other mechanism(s) affecting the biosynthetic pathway also may be involved. Compounds such as pyrimethamine and trimethoprim, which block later stages in the synthesis of folic acid, act synergistically with sulfonamides. Only microorganisms that synthesize their own folic acid are inhibited by sulfonamides; animal cells and bacteria which are capable of utilizing folic acid precursors or preformed folic acid are not affected by these drugs. The antibacterial activity of the sulfonamides is reportedly decreased in the presence of blood or purulent body exudates. /Sulfonamides/, The sulfonamides are structural analogs of para-aminobenzoic acid (PABA) and competitively inhibit an enzymatic step (dihydropterate synthetase) during which PABA is incorporated into the synthesis of dihydrofolic acid (folic acid). Because dihydrofolate synthesis is reduced, the levels of tetrahydrofolate (folinic acid) formed from dihydrofolate diminish. Tetrahydrofolate is an essential component of the coenzymes responsible for single carbon metabolism in cells. Acting as antimetabolites to PABA, sulfonamides eventually block, in a complex fashion, several enzymes. These enzymes include those needed for the biogenesis of purine bases; for the transfer of desoxyuridine to thymidine; and for the biosynthesis of methionine, glycine, and formylmethionyl-transfer-RNA. This results in suppression of protein synthesis, impairment of metabolic processes, and inhibition of growth and multiplication of those organisms that cannot use preformed folate. The effect is bacteriostatic, although a bactericidal action is evident at the high concentrations that may be found in urine.
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Product Name

Sulfathiazole

Color/Form

Brown plates, rods or powder from 45% alcohol, Yellowish-white prismatic rods and six sided plates and prisms

CAS RN

72-14-0
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Melting Point

396.5 °F (Form I); 347 °F (Form II) (NTP, 1992), 175 °C (form a); 202 °C (form b), 189 °C
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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